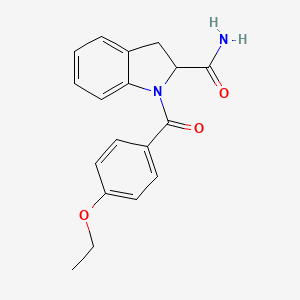

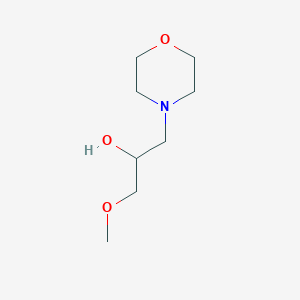

![molecular formula C25H20N2O3 B2686171 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide CAS No. 312914-28-6](/img/structure/B2686171.png)

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide, also known as E7070, is a synthetic compound that has shown promising results in scientific research studies. It belongs to the class of indolylmaleimides and has been found to possess anti-tumor and anti-angiogenic properties.

Applications De Recherche Scientifique

Spasmolytic Agents and Structure-Activity Relationships N-[(Benzoyloxy)alkyl]-1,2,3,4-tetrahydro-2-naphthylamine derivatives, similar in structure to N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide, were synthesized and evaluated for their spasmolytic properties. These compounds displayed a nerve-selective effect on the colon rather than the stomach in anesthetized dogs, showcasing equal or superior activity compared to mebeverine, a reference drug. The study highlights structure-activity relationships within this compound class, indicating the potential for designing targeted spasmolytic agents (Kanao et al., 1982).

Oxidative Cyclization and Spiro Cyclodimerisation The oxidative cyclization of 2-hydroxynaphthaldehyde oximes, involving compounds structurally related to this compound, results in a mixture of naphtho[1,8-de][1,2]oxazine and spiro dimers. This process, facilitated by lead(IV) acetate, underscores the chemical versatility of these compounds and their potential for creating complex molecular architectures with unique chemical properties (Supsana et al., 2001).

Rh(III)-Catalyzed Double Dehydrogenative Coupling Research involving the Rh(III)-catalyzed double C-H oxidative coupling of 1-naphthylamine derivatives, which share a synthetic pathway with this compound, demonstrates the formation of biologically important alkylidene-1,2-dihydrobenzo[cd]indoles. This method highlights the synthetic efficiency and convenience of producing complex scaffolds, potentially useful for various biological applications (Rej & Chatani, 2020).

Eco-Friendly Synthesis and Antimicrobial Activities An eco-friendly approach to synthesizing dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives, which can be related to the structural framework of this compound, has been developed. This method involves a Mannich type condensation-cyclization reaction in water at ambient temperature. Preliminary in vitro studies have shown that some synthesized compounds exhibit significant antimicrobial effects, highlighting their potential as antimicrobial agents (Mathew et al., 2010).

Propriétés

IUPAC Name |

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-3-27-21-12-11-20(17-9-6-10-18(23(17)21)25(27)29)26-24(28)19-13-15-7-4-5-8-16(15)14-22(19)30-2/h4-14H,3H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFASHIAUVMQFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC5=CC=CC=C5C=C4OC)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,5-Bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2686089.png)

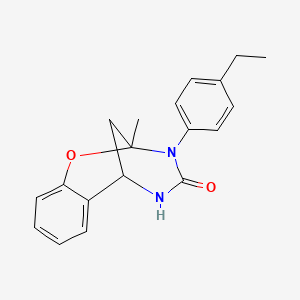

![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686094.png)

![N-[3-chloro-4-(6-chloro-1,3-benzothiazol-2-yl)phenyl]-1,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2686098.png)

![2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2686102.png)

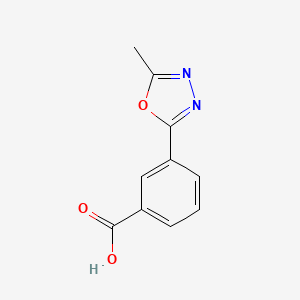

![3-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2686108.png)

![2-[[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile](/img/structure/B2686109.png)

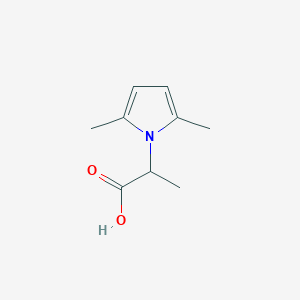

![methyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2686110.png)